![molecular formula C30H28BNO2 B14009257 9-([1,1'-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole](/img/structure/B14009257.png)
9-([1,1'-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
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Overview
Description
9-([1,1’-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a complex organic compound that has garnered significant interest in the fields of organic electronics and materials science. This compound is characterized by its unique structure, which includes a carbazole core, a biphenyl group, and a dioxaborolane moiety. These structural features contribute to its unique chemical and physical properties, making it a valuable compound for various scientific applications.
Preparation Methods
The synthesis of 9-([1,1’-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole typically involves multiple steps, including the formation of the carbazole core, the introduction of the biphenyl group, and the attachment of the dioxaborolane moiety. Common synthetic routes include:
Formation of Carbazole Core: The carbazole core can be synthesized through a series of cyclization reactions starting from aniline derivatives.
Introduction of Biphenyl Group: The biphenyl group is often introduced through Suzuki-Miyaura coupling reactions, which involve the reaction of a halogenated carbazole with a boronic acid derivative of biphenyl.
Attachment of Dioxaborolane Moiety: The dioxaborolane moiety is typically introduced through a reaction with a boronic ester.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
9-([1,1’-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic rings.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-([1,1’-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole has a wide range of scientific research applications, including:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electronic properties.
Materials Science: It is utilized in the synthesis of advanced materials with unique optical and electronic properties.
Biological Research: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Mechanism of Action
The mechanism of action of 9-([1,1’-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression.
Comparison with Similar Compounds
When compared to similar compounds, 9-([1,1’-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole stands out due to its unique combination of structural features. Similar compounds include:
9-Phenylcarbazole: Lacks the dioxaborolane moiety, resulting in different chemical properties.
4-Biphenylboronic Acid: Lacks the carbazole core, affecting its electronic properties.
Carbazole-9-boronic Acid: Similar in structure but lacks the biphenyl group, leading to different reactivity.
Biological Activity
The compound 9-([1,1'-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a complex organic molecule with potential applications in medicinal chemistry. Its structural components suggest it may exhibit significant biological activities, particularly in the context of targeting specific enzymes and receptors involved in various diseases.
Chemical Structure and Properties
This compound features a carbazole backbone substituted with a biphenyl group and a dioxaborolane moiety. The presence of the dioxaborolane ring is particularly noteworthy due to its established role in enhancing bioactivity through boron-mediated interactions.
Molecular Formula
- C : 27
- H : 30
- B : 1
This molecular composition indicates a relatively large and complex structure that may influence its pharmacokinetic properties.
Biological Activity Overview
Research on related compounds has indicated that derivatives of carbazole and biphenyl structures can exhibit a range of biological activities including:
- Anticancer properties
- Neuroprotective effects
- Antimicrobial activity
Anticancer Activity
Studies have shown that carbazole derivatives can inhibit various cancer cell lines. For instance, compounds similar to the one have been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating significant cytotoxic effects. The proposed mechanism often involves the induction of apoptosis through activation of caspases and modulation of cell cycle regulators.
Neuroprotective Effects
The inhibition of dual-specificity tyrosine-regulated kinase 1A (DYRK1A) has been linked to neuroprotective effects. DYRK1A is implicated in neurodegenerative diseases such as Alzheimer's disease. Compounds that inhibit DYRK1A have shown promise in promoting neuronal survival and differentiation.
Case Study 1: Anticancer Efficacy
In vitro studies conducted on a series of carbazole derivatives indicated that one derivative had an IC50 value of 15 nM against MCF-7 cells. This suggests strong potential for development as an anticancer agent. The study emphasized structure-activity relationships (SAR) where modifications to the biphenyl moiety enhanced selectivity and potency against cancer cells.
Case Study 2: Neuroprotection
Another study focused on the neuroprotective properties of boron-containing compounds. The compound was evaluated in models of oxidative stress-induced neuronal death. Results showed that it reduced cell death by approximately 40% compared to untreated controls, indicating significant protective effects.
Data Tables
Biological Activity | Cell Line/Model | IC50 Value (nM) | Mechanism |
---|---|---|---|
Anticancer | MCF-7 | 15 | Induction of apoptosis |
Neuroprotection | Neuronal cells | 40 | Reduction of oxidative stress |
Properties
Molecular Formula |
C30H28BNO2 |
---|---|
Molecular Weight |
445.4 g/mol |
IUPAC Name |
9-(4-phenylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole |
InChI |
InChI=1S/C30H28BNO2/c1-29(2)30(3,4)34-31(33-29)25-14-10-16-27-28(25)24-13-8-9-15-26(24)32(27)23-19-17-22(18-20-23)21-11-6-5-7-12-21/h5-20H,1-4H3 |
InChI Key |
OVAUNPNVFAAFQT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C4=CC=CC=C4N(C3=CC=C2)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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